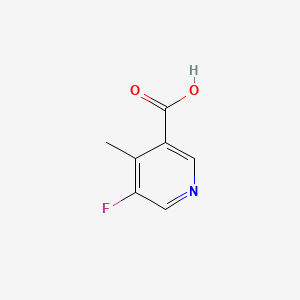

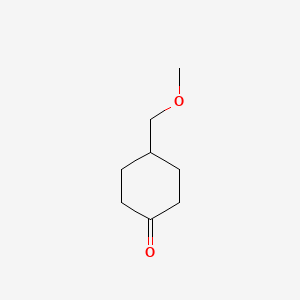

4-(Methoxymethyl)cyclohexan-1-one

説明

科学的研究の応用

Catalytic Oxidation and Industrial Applications

Cyclohexene oxidation is a critical chemical reaction with various industrial applications, leading to products like cyclohexanol and cyclohexanone. These are key intermediates in the production of nylon and other polymers. Controlled oxidation processes that selectively target specific products are valuable in both academic and industrial settings. Recent advances in catalytic oxidation have emphasized the significance of selecting appropriate oxidants for cyclohexene to achieve desired outcomes, highlighting the potential for 4-(methoxymethyl)cyclohexan-1-one derivatives in facilitating these processes (Cao et al., 2018).

Hydrogen Storage and Delivery

Organic liquid phase hydrogen carriers present a promising avenue for hydrogen storage and delivery, with cycloalkanes being identified as potential candidates. Among these, methylcyclohexane has been noted for its suitability based on criteria like physical properties, environmental safety, and cost-effectiveness. This highlights the potential role of 4-(methoxymethyl)cyclohexan-1-one derivatives in enhancing the development of efficient and clean catalysts for cyclohexane oxidation, which is pivotal for hydrogen storage and delivery technologies (Bourane et al., 2016).

Biomass Conversion to Valuable Chemicals

The conversion of plant biomass into furan derivatives represents a sustainable pathway to access a new generation of polymers, functional materials, and fuels. 5-Hydroxymethylfurfural (HMF) and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-diformylfuran, have been spotlighted as platform chemicals derived from hexose carbohydrates and lignocellulose. The role of compounds like 4-(methoxymethyl)cyclohexan-1-one could be instrumental in the development of catalysts and processes for the efficient transformation of biomass into these critical platform chemicals, thereby supporting the chemical industry's shift towards renewable resources (Chernyshev et al., 2017).

特性

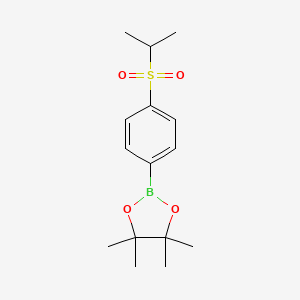

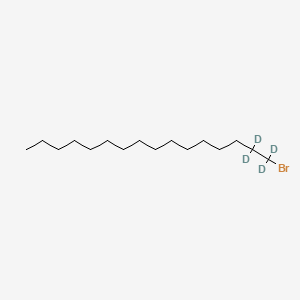

IUPAC Name |

4-(methoxymethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-6-7-2-4-8(9)5-3-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQOQSYRJHFQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate](/img/structure/B597039.png)